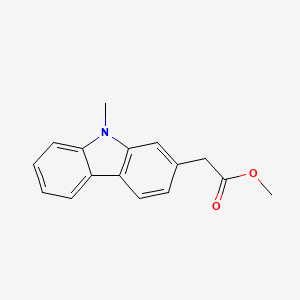

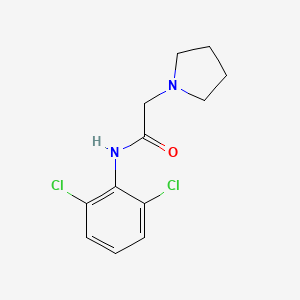

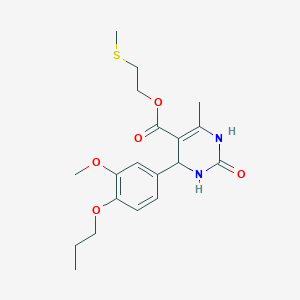

N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine, also known as DM-MC, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the norepinephrine transporter (NET) and has been extensively studied for its potential application in the treatment of various neurological disorders.

Mecanismo De Acción

N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine selectively inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. By inhibiting NET, N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine increases the levels of norepinephrine in the brain, which leads to increased activation of alpha-2 adrenergic receptors. This, in turn, leads to improved cognitive function, mood, and motivation.

Biochemical and Physiological Effects

N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine has been shown to increase the levels of norepinephrine in the brain, which leads to increased activation of alpha-2 adrenergic receptors. This, in turn, leads to improved cognitive function, mood, and motivation. N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine has also been shown to reduce impulsivity in animal models of ADHD. However, further research is needed to fully understand the biochemical and physiological effects of N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine is its selectivity for the norepinephrine transporter (NET), which reduces the risk of off-target effects. N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine has also been shown to have a relatively long half-life, which makes it suitable for once-daily dosing. However, N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine has a low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the safety and efficacy of N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine in humans.

Direcciones Futuras

There are several potential future directions for the research on N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine. One area of interest is the potential application of N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine in the treatment of depression and anxiety disorders. N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine has been shown to increase the levels of norepinephrine in the brain, which is known to play a role in regulating mood. Another area of interest is the potential application of N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine in the treatment of substance abuse disorders. N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine has been shown to reduce impulsivity in animal models of ADHD, which may be relevant to the treatment of substance abuse disorders. Finally, further research is needed to fully understand the safety and efficacy of N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine in humans, particularly with regards to dosing and administration.

Métodos De Síntesis

N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine can be synthesized through a multi-step process, starting from 4-methylcyclohexanone. The first step involves the conversion of 4-methylcyclohexanone to 4-methylcyclohexylamine using sodium borohydride as a reducing agent. The resulting amine is then reacted with N,N-dimethylpiperidin-4-amine in the presence of a catalyst such as acetic acid to yield N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine. The purity of the final product can be improved through recrystallization or chromatography.

Aplicaciones Científicas De Investigación

N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine has been extensively studied for its potential application in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD), depression, and substance abuse disorders. It has been shown to increase the levels of norepinephrine in the brain, which plays a crucial role in regulating mood, attention, and motivation. N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine has also been shown to improve cognitive function and reduce impulsivity in animal models of ADHD.

Propiedades

IUPAC Name |

N,1-dimethyl-N-(4-methylcyclohexyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-12-4-6-13(7-5-12)16(3)14-8-10-15(2)11-9-14/h12-14H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGSXOFOIPTNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N(C)C2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,1-dimethyl-N-(4-methylcyclohexyl)-4-piperidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)

![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)

![N-(2-ethylphenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5130574.png)

![ethyl 2-anilino-4-oxo-5-{[(2-phenylethyl)amino]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5130582.png)

![7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5130593.png)

![2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)